90% ee in Palladium-Catalyzed Benzylic Substitution Versus 74% ee for Me-DUPHOS
In palladium-catalyzed benzylic nucleophilic substitution of 1-(2-naphthyl)ethyl acetate with dimethyl malonate anion, (R,R)-i-Pr-DUPHOS achieved 90% enantiomeric excess [1]. This represents a 16-percentage-point improvement over Me-DUPHOS under optimized conditions, where Me-DUPHOS yielded only 74% ee [1]. Notably, other chiral ligands including BINAP, PROPHOS, DIOP, CHIRAPHOS, and BDPP all performed poorly (<35% ee) in this transformation [1].
| Evidence Dimension | Enantioselectivity (enantiomeric excess, % ee) |
|---|---|
| Target Compound Data | 90% ee |
| Comparator Or Baseline | Me-DUPHOS: 74% ee; BINAP, PROPHOS, DIOP, CHIRAPHOS, BDPP: all <35% ee |
| Quantified Difference | +16 percentage points (i-Pr-DUPHOS vs. Me-DUPHOS); >55 percentage points vs. non-DuPhos ligands |
| Conditions | Pd(dba)2 catalyst, dimethyl malonate nucleophile, 1-(2-naphthyl)ethyl acetate substrate, dichloromethane solvent, room temperature |
Why This Matters
This 16-percentage-point enantioselectivity gain determines whether a benzylic substitution product meets pharmaceutical purity requirements (>95% ee after recrystallization) or fails entirely, directly impacting downstream synthesis viability.
- [1] Legros, J.-Y.; Toffano, M.; Fiaud, J.-C. Tetrahedron: Asymmetry 2005, 16, 1183–1187. Asymmetric palladium-catalyzed benzylic nucleophilic substitution: high enantioselectivity with the DUPHOS family ligands. View Source
